KRP-109 NE Inhibitory Potency Benchmark: Comparable to Therapeutic A1-PI in CF Sputum
In an ex vivo assay using sputum from cystic fibrosis (CF) patients, KRP-109 demonstrated NE inhibitory potency that was comparable to the therapeutic biologic Prolastin® (alpha1-proteinase inhibitor; A1-PI). While exact IC50 values were not reported due to the complex matrix of CF sputum, spectrophotometric assays confirmed that KRP-109 effectively inhibits NE activity to a similar degree as A1-PI in this disease-relevant context [1].
| Evidence Dimension | Ex Vivo NE Inhibitory Potency (CF Sputum) |
|---|---|
| Target Compound Data | Substantially decreased NE-driven mucin degradation; inhibitory effect comparable to A1-PI. |
| Comparator Or Baseline | Alpha1-proteinase inhibitor (A1-PI, Prolastin®); A1-PI decreased NE activity. |
| Quantified Difference | Comparable inhibition; both agents effectively inhibited NE activity in CF sputum. |
| Conditions | Ex vivo; sputum from CF patients (n=5) chronically/intermittently infected with P. aeruginosa. Spectrophotometric assay. |
Why This Matters
Demonstrates that KRP-109, a small molecule, achieves therapeutic NE inhibition comparable to a biologic in a disease-relevant matrix, offering a potential cost and stability advantage for in vitro and ex vivo experimental workflows.
- [1] Chillappagari S, Müller C, Mahavadi P, Guenther A, Nährlich L, Rosenblum J, Rubin BK, Henke MO. A small molecule neutrophil elastase inhibitor, KRP-109, inhibits cystic fibrosis mucin degradation. J Cyst Fibros. 2016 May;15(3):325-31. doi: 10.1016/j.jcf.2015.10.008. View Source
